Chloropentafluorobenzene

Catalog No.
S603047
CAS No.
344-07-0
M.F
C6ClF5
M. Wt
202.51 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloropentafluorobenzene

CAS Number

344-07-0

Product Name

Chloropentafluorobenzene

IUPAC Name

1-chloro-2,3,4,5,6-pentafluorobenzene

Molecular Formula

C6ClF5

Molecular Weight

202.51 g/mol

InChI

InChI=1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9

InChI Key

KGCDGLXSBHJAHZ-UHFFFAOYSA-N

SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F

Synonyms

chloropentafluorobenzene

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)F

Chloropentafluorobenzene is a colorless liquid at room temperature []. It is man-made and not found naturally. Due to its stability and unique fluorine substitution pattern, it serves as a versatile intermediate in the synthesis of various fluorinated compounds widely used in scientific research, particularly in medicinal chemistry and materials science [].


Molecular Structure Analysis

Chloropentafluorobenzene possesses a hexagonal aromatic ring structure similar to benzene, but with five hydrogen atoms replaced by fluorine atoms and a single chlorine atom replacing another hydrogen []. This substitution pattern creates a highly electronegative environment around the aromatic ring due to the high electronegativity of fluorine. This unique structure influences its chemical properties, making it resistant to nucleophilic attack but susceptible to electrophilic aromatic substitution.


Chemical Reactions Analysis

Synthesis

Chloropentafluorobenzene can be synthesized through various methods, including the Schiemann reaction. This reaction involves the fluorination of hexachlorobenzene (C6Cl6) with antimony(V) fluoride (SbF5) at high temperatures.

Balanced Chemical Equation:

C6Cl6 + 5SbF5 → C6F5Cl + 6SbClF4

Other methods for its synthesis include the fluorination of chlorobenzene (C6H5Cl) with elemental fluorine or metal fluorides.

Decomposition

Other Relevant Reactions

Chloropentafluorobenzene participates in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atoms. For example, it reacts with strong electrophiles like nitronium tetrafluoroborate (NO2BF4) to form nitro-substituted perfluorinated aromatics.

Balanced Chemical Equation:

C6F5Cl + NO2BF4 → NO2C6F4Cl + BF3


Physical And Chemical Properties Analysis

  • Molecular Formula: C6ClF5
  • Molecular Weight: 202.51 g/mol []
  • Melting Point: -15 °C []
  • Boiling Point: 122-123 °C (750 mm Hg) []
  • Density: 1.568 g/cm³ []
  • Solubility: Insoluble in water, but soluble in many organic solvents like dichloromethane, chloroform, and acetone.
  • Stability: Stable under normal conditions. Decomposes at high temperatures.

Chloropentafluorobenzene itself does not have a well-defined mechanism of action in biological systems. However, the fluorinated aromatic ring structure can influence the activity of other molecules it is incorporated into. For instance, incorporating chloropentafluorobenzene into pharmaceuticals can enhance their lipophilicity (fat solubility), potentially improving their bioavailability [].

Chloropentafluorobenzene is a hazardous compound due to its:

  • Acute Toxicity: Inhalation can cause severe respiratory irritation and potential lung damage [].
  • Skin and Eye Irritation: Contact with skin or eyes can cause irritation and burns [].
  • Environmental Impact: Perfluorinated compounds, including chloropentafluorobenzene, are persistent organic pollutants and can bioaccumulate in the environment.

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a respirator when handling chloropentafluorobenzene [].
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to proper hazardous waste disposal regulations.

Synthetic Precursor

Due to its specific reactivity, chloropentafluorobenzene serves as a building block for synthesizing other complex molecules. Studies have shown its usefulness in creating:

  • 1,2-difluoro-1,2-bis-(pentafluorophenyl)dichlorane: This compound finds application in strong Lewis acid chemistry. Chloropentafluorobenzene reacts with elemental fluorine at high temperatures (128°C) to yield this product [1].

Source

Sigma-Aldrich:

  • 5-chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene: This research explores the reactivity of chloropentafluorobenzene with highly reactive chlorine trifluoride (ClF3) at low temperatures (-78°C) to form this specific fluorinated cyclohexadiene [1].

Source

Sigma-Aldrich:

These examples showcase chloropentafluorobenzene's potential as a versatile starting material for synthesizing novel and valuable compounds in various research fields.

Investigating Nucleophilic Aromatic Substitution Reactions

Chloropentafluorobenzene's unique electronic properties make it a valuable substrate for studying nucleophilic aromatic substitution (S_NAr) reactions. These reactions involve the replacement of a leaving group on an aromatic ring with a nucleophile. Researchers can use chloropentafluorobenzene to understand the influence of the highly electron-withdrawing fluorine atoms on the reactivity of the aromatic ring in S_NAr reactions [1].

Source

Sigma-Aldrich:

XLogP3

3.1

Boiling Point

117.9 °C

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

17.79 mmHg

Pictograms

Irritant

Irritant

Other CAS

344-07-0

Wikipedia

1-chloranyl-2,3,4,5,6-pentakis(fluoranyl)benzene

General Manufacturing Information

Benzene, 1-chloro-2,3,4,5,6-pentafluoro-: INACTIVE

Dates

Modify: 2023-08-15

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